molecular formula C15H24N2O3 B6260795 tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate CAS No. 1629047-48-8

tert-butyl 11-oxo-8,12-diazadispiro[2.1.5^{5}.2^{3}]dodecane-8-carboxylate

Cat. No.: B6260795
CAS No.: 1629047-48-8
M. Wt: 280.36 g/mol
InChI Key: SINLXXHHSMMZRI-UHFFFAOYSA-N
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Description

tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate is a complex organic compound with the molecular formula C15H24N2O3 It is characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the spirocyclic core : This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through a series of condensation reactions.
  • Introduction of the tert-butyl ester group : The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
  • Oxidation and functionalization : The final steps involve oxidation to introduce the oxo group and further functionalization to complete the synthesis.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation : The compound can be further oxidized to introduce additional functional groups.
  • Reduction : Reduction reactions can be used to modify the oxo group or other functional groups.
  • Substitution : The nitrogen atoms in the spirocyclic structure can participate in substitution reactions, allowing for the introduction of different substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of new drugs and therapeutic agents.

Medicine: In medicinal chemistry, tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new medications targeting specific biological pathways.

Mechanism of Action

The mechanism of action of tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds:

  • tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness: tert-butyl 11-oxo-8,12-diazadispiro[2.1.5{5}.2{3}]dodecane-8-carboxylate is unique due to its specific spirocyclic structure, which includes two nitrogen atoms and a tert-butyl ester group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1629047-48-8

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl 11-oxo-8,12-diazadispiro[2.1.55.23]dodecane-8-carboxylate

InChI

InChI=1S/C15H24N2O3/c1-13(2,3)20-12(19)17-8-6-14(7-9-17)10-15(4-5-15)16-11(14)18/h4-10H2,1-3H3,(H,16,18)

InChI Key

SINLXXHHSMMZRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3(CC3)NC2=O

Purity

95

Origin of Product

United States

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